6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound characterized by its unique thieno[3,2-d]pyrimidine structure, which incorporates a brominated phenyl group and a thiol functional group. Its molecular formula is , with a molecular weight of approximately 323.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases .
This compound belongs to the class of thieno[3,2-d]pyrimidines, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom in the phenyl ring enhances its reactivity and potential interactions with biological targets. The compound is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen heteroatoms in their ring structures.
The synthesis of 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol typically involves several steps:
The molecular structure of 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol features a thieno[3,2-d]pyrimidine ring fused with a brominated phenyl group at the 6-position and a thiol group at the 4-position.
The structural integrity can be confirmed through spectroscopic methods:
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol can undergo various chemical reactions:
The mechanism of action for 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol predominantly revolves around its role as an inhibitor of specific kinases such as Phosphatidylinositol-3-kinase (PI3K).
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol typically appears as a solid at room temperature. The exact melting point may vary based on purity but is generally within a range indicative of stable crystalline compounds.
6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol has several applications across different fields:
This compound exemplifies the intersection of synthetic chemistry and biological application, showcasing its versatility as both a research tool and a potential therapeutic agent.
Thienopyrimidines represent a privileged scaffold in drug discovery due to their structural and electronic resemblance to purine nucleobases. This isosteric relationship with adenine enables interactions with biological targets where purines play key roles, particularly enzymes involved in nucleotide metabolism and signal transduction [1] [6]. Among the three isomeric forms, thieno[3,2-d]pyrimidine derivatives exhibit distinct binding geometries compared to their [2,3-d] counterparts, influencing target selectivity profiles. Clinical candidates like pictilisib (GDC-0941), a phosphatidylinositol 3-kinase (PI3K) inhibitor containing the thieno[3,2-d]pyrimidine core, demonstrate the scaffold’s therapeutic relevance in oncology [5] [8].
The synthetic versatility of this scaffold enables extensive structural diversification. As illustrated in Scheme 1, key approaches include:
Scheme 1: Key Synthetic Routes to 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol
Route A: 2-Amino-5-(4-bromophenyl)thiophene-3-carbonitrile → Cyclization with CS₂ → Thiolation Route B: 4-Chloro-6-(4-bromophenyl)thieno[3,2-d]pyrimidine → Thiol substitution Route C: One-pot Gewald/cyclization under microwave irradiation
The strategic incorporation of a 4-thiol group transforms the pharmacological profile of thieno[3,2-d]pyrimidines. This moiety serves as a:
The 6-(4-bromophenyl) substituent contributes critical hydrophobic bulk and enhances target affinity through:
Table 1: Physicochemical Properties of 6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₇BrN₂S₂ | High heteroatom content enabling diverse interactions |
Molecular Weight | 323.23 g/mol | Optimal for cell permeability |
Hydrogen Bond Acceptors | 4 (2N, 2S) | Target recognition capability |
Hydrogen Bond Donors | 1 (Thiol group) | Key interaction site |
LogP (Predicted) | 3.8 ± 0.5 | Balanced hydrophobicity for membrane penetration |
Aromatic Rings | 3 (Thienopyrimidine + phenyl) | Enhances stacking interactions |
Brominated thienopyrimidines demonstrate exceptional promise against complex diseases characterized by multi-target dysregulation. Their polypharmacology potential stems from:
Oncology Applications:
Anti-Infective Potential:
Table 2: Biological Activities of Brominated Thienopyrimidines Against Disease Targets
Disease Area | Molecular Targets | Reported Activities | Reference |
---|---|---|---|
Oncology | EGFR, VEGFR-2, PI3Kα | IC₅₀ = 0.13–0.79 µM (PC3, MDA-MB-231, HepG2) | [5] |
Antimicrobial Resistance | DHFR, DNA gyrase | MIC = 0.77–1.68 µM/ml (Gram+/- bacteria/fungi) | [6] [9] |
Inflammatory Disorders | COX-2, 5-LOX | IC₅₀ = 1.2–8.3 µM (Reduced TNF-α/IL-6) | [1] |
The structural plasticity of this scaffold enables rational optimization for:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2